molecular formula C21H25NO4 B8696557 6-Keto Nalbuphine CAS No. 16676-33-8

6-Keto Nalbuphine

Cat. No.: B8696557
CAS No.: 16676-33-8
M. Wt: 355.4 g/mol
InChI Key: VANAVLBJMFLURS-MBPVOVBZSA-N
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Description

Nalbuphine is a semi-synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is a mixed agonist-antagonist opioid modulator, which means it can activate certain opioid receptors while blocking others. This unique property makes it effective in pain management with a lower risk of addiction and respiratory depression compared to other opioids .

Preparation Methods

Nalbuphine is synthesized from normorphinan compounds such as noroxycodone, noroxymorphone, and noroxymorphol. These compounds are derived from naturally occurring opiates like morphine, codeine, oripavine, and thebaine. The synthesis involves the reaction of 14-hydroxydihydronormorphinone with cyclobutyl carbonyl chloride in dichloromethane (DCM) under controlled conditions . Industrial production methods have been developed to be eco-friendly, avoiding the use of hazardous chemicals and ensuring the product is substantially free of impurities .

Chemical Reactions Analysis

Nalbuphine undergoes various chemical reactions, including:

    Oxidation: Nalbuphine can be oxidized to form nalbuphine N-oxide.

    Reduction: Reduction of nalbuphine can yield dihydronalbuphine.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nalbuphine has a wide range of scientific research applications:

Mechanism of Action

Nalbuphine exerts its effects primarily through agonism of the kappa opioid receptor and partial antagonism of the mu opioid receptor. This dual action results in effective pain relief with a reduced risk of respiratory depression and addiction. The compound is metabolized in the liver into inactive metabolites, which are then excreted by the kidneys .

Comparison with Similar Compounds

Nalbuphine is structurally related to other opioids such as naloxone, naltrexone, and oxymorphone. Unlike these compounds, nalbuphine has a unique profile as a mixed agonist-antagonist, making it less likely to cause euphoria and respiratory depression. This makes it a safer alternative for pain management in certain patient populations .

Similar compounds include:

Properties

CAS No.

16676-33-8

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C21H25NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,16,19,23,25H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1

InChI Key

VANAVLBJMFLURS-MBPVOVBZSA-N

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Canonical SMILES

C1CC(C1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Origin of Product

United States

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